4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide
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Overview
Description
4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a benzamide core substituted with a tert-butyl group and a tetrazole ring. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 5-aminotetrazole. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(2-butyl-2H-tetrazol-5-yl)benzamide
- 4-tert-butyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide
Comparison
Compared to its similar compounds, 4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the tert-butyl group can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties .
Properties
IUPAC Name |
4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-12(2,3)9-6-4-8(5-7-9)10(18)13-11-14-16-17-15-11/h4-7H,1-3H3,(H2,13,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFIRTVUDGMOMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357122 |
Source
|
Record name | 4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
544435-07-6 |
Source
|
Record name | 4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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